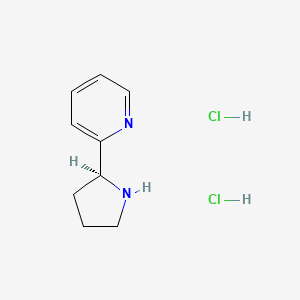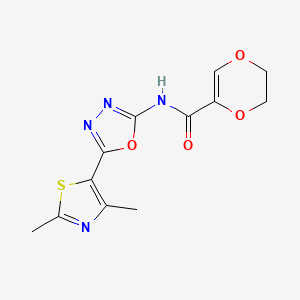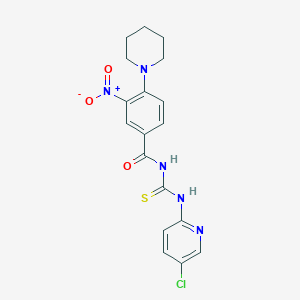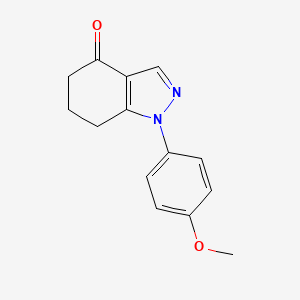
(S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride” is a chemical compound with the molecular formula C9H14Cl2N2 . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring attached to a pyridine ring . The stereochemistry of the molecule is determined by the configuration of the pyrrolidine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. It is known that the compound should be stored in a dark place, in an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique
Coordination Chemistry and Biological Sensing
Coordination Chemistry and Luminescent Lanthanide Compounds
Pyrrolidine derivatives, similar in structure to (S)-2-(Pyrrolidin-2-yl)pyridine, have been explored for their utility in coordination chemistry. These compounds have shown promise in the synthesis of luminescent lanthanide compounds useful for biological sensing. Such applications are critical for detecting and monitoring biological processes and molecules (Halcrow, 2005).
Medicinal Chemistry and Drug Design
Synthesis of Pyrrolidines for Medicinal Use
Pyrrolidines are essential in medicinal chemistry due to their biological activity. Research on the synthesis of pyrrolidines through [3+2] cycloaddition reactions highlights their potential use in medicine, as well as in industries such as dyes and agrochemicals. This underscores the versatility of pyrrolidine-based compounds in scientific applications, aligning with the interest in (S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride derivatives (Żmigrodzka et al., 2022).
Synthetic Applications and Material Science
Catalytic Asymmetric Synthesis
The utility of pyrrolidine derivatives in catalytic asymmetric synthesis is noteworthy. They serve as critical components in creating stereochemically complex structures, highlighting the importance of such compounds in advancing synthetic methodologies. This area of research opens up possibilities for creating more complex and functionally diverse molecules, relevant to the synthetic versatility of this compound (Hernández-Toribio et al., 2012).
Chemical Sensing and Materials
Anion Receptors and Sensing Technologies
Research into fluorinated calix[4]pyrrole and dipyrrolylquinoxaline derivatives, which share structural motifs with pyrrolidine derivatives, showcases their function as neutral anion receptors with significantly enhanced affinities. Such compounds are crucial for developing sensors that can detect anions with high specificity and sensitivity, illustrating the potential of (S)-2-(Pyrrolidin-2-yl)pyridine derivatives in chemical sensing applications (Anzenbacher et al., 2000).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(2S)-pyrrolidin-2-yl]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-2-6-10-8(4-1)9-5-3-7-11-9;;/h1-2,4,6,9,11H,3,5,7H2;2*1H/t9-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEKHJMFAUWFGV-WWPIYYJJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-(6-oxa-2-azaspiro[4.5]dec-8-en-2-yl)ethanone](/img/structure/B2653067.png)

![(4E)-4-[2-(4-fluorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione](/img/structure/B2653071.png)
![N-(3-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2653073.png)

![4-allyl-2-(2-amino-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2653076.png)
![N-(3-acetylphenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide](/img/structure/B2653077.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 5-bromofuran-2-carboxylate](/img/structure/B2653080.png)
![1-[(4-nitrophenyl)methyl]-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2653081.png)

![3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2653083.png)
![3-methyl-7-(4-methylphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2653086.png)
![N-cyclohexyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2653087.png)
